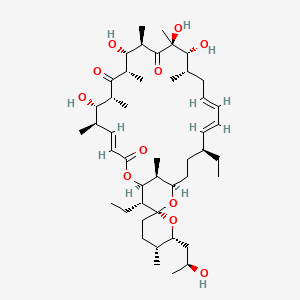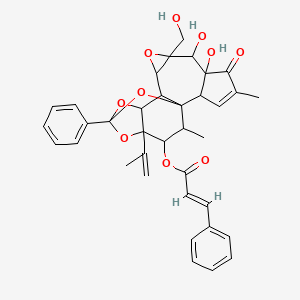
Thymeleatoxin (low PS)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymeleatoxin is a phorbol ester analog known for its role as a potent activator of protein kinase C (PKC) isoforms. It is structurally related to mezerein and is used extensively in biochemical research to study the functions and mechanisms of PKC isoforms. Thymeleatoxin is a white solid with a molecular formula of C36H36O10 and a molecular weight of 628.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymeleatoxin is synthesized through a multi-step process involving the esterification of daphnetoxin with cinnamic acid. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reaction conditions require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of thymeleatoxin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is stored at low temperatures (-20°C) to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Thymeleatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Thymeleatoxin is widely used in scientific research due to its ability to selectively activate PKC isoforms. Its applications include:
Chemistry: Used to study the mechanisms of PKC activation and its role in various biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of PKC in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to modulate PKC activity.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers present in the C1 domain of the regulatory region of PKC. This binding induces a conformational change that activates the enzyme. The activated PKC then translocates to the cell membrane, where it phosphorylates various substrates involved in signal transduction pathways. This activation leads to a cascade of cellular events, including changes in gene expression, protein synthesis, and cell behavior .
Comparación Con Compuestos Similares
Similar Compounds
Mezerein: Structurally similar to thymeleatoxin and also activates PKC isoforms.
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC used in research.
Bryostatin: A PKC activator with a different mechanism of action.
Uniqueness
Thymeleatoxin is unique in its selective activation of specific PKC isoforms, such as PKC alpha, beta I, beta II, and gamma, while showing lower affinity for others like PKC delta and iota. This selectivity makes it a valuable tool for studying the distinct roles of different PKC isoforms in cellular processes .
Propiedades
Fórmula molecular |
C36H36O10 |
|---|---|
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+ |
Clave InChI |
OTTFLYUONKAFGT-FOCLMDBBSA-N |
SMILES isomérico |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
SMILES canónico |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Sinónimos |
gnidicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)
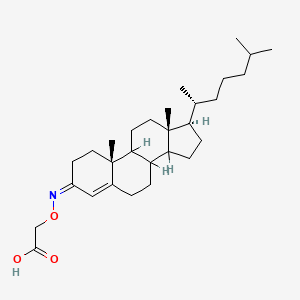
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
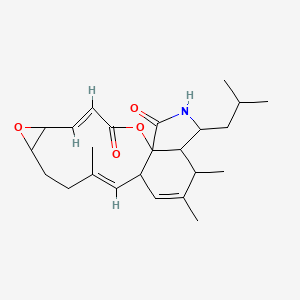
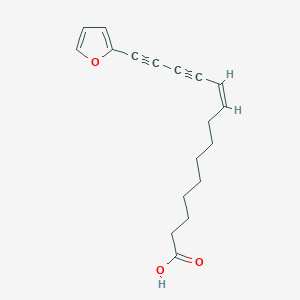
![1-(1-aminoisoquinolin-7-yl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1241651.png)
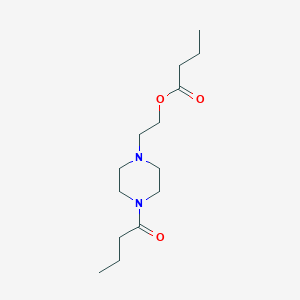
![3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1241655.png)
